molecular formula C21H17ClN6O2 B10987158 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B10987158
M. Wt: 420.8 g/mol
InChI Key: JQFKMVIMXHSVIA-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features a pyridazine ring, a triazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the chlorophenyl group: This step often involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.

    Attachment of the triazole ring: This is usually done via a click chemistry approach, where azides react with alkynes under copper-catalyzed conditions.

    Final acylation step: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while reduction could produce alcohol derivatives of the pyridazine ring.

Scientific Research Applications

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is studied for its potential as an antifungal and antibacterial agent.

    Materials Science: It is investigated for its use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The triazole ring is particularly important for binding to the active sites of these enzymes, thereby blocking their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide stands out due to its unique combination of a pyridazine ring and a triazole ring. This structural feature enhances its binding affinity to various molecular targets, making it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C21H17ClN6O2

Molecular Weight

420.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C21H17ClN6O2/c22-17-5-3-16(4-6-17)19-9-10-21(30)28(26-19)12-20(29)25-18-7-1-15(2-8-18)11-27-14-23-13-24-27/h1-10,13-14H,11-12H2,(H,25,29)

InChI Key

JQFKMVIMXHSVIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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